molecular formula C13H13Cl2N3O2S B2770363 1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one CAS No. 2034485-06-6

1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one

Cat. No.: B2770363
CAS No.: 2034485-06-6
M. Wt: 346.23
InChI Key: XYQUTAGNNSLFFM-UHFFFAOYSA-N
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Description

1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one is a complex organic compound that features a unique combination of thiazolidine and imidazolidinone moieties These heterocyclic structures are known for their significant pharmacological and chemical properties

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The thiazolidine and imidazolidinone moieties can interact with enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazolidine and imidazolidinone derivatives, such as:

Properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c14-9-2-1-8(7-10(9)15)11-17(5-6-21-11)13(20)18-4-3-16-12(18)19/h1-2,7,11H,3-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQUTAGNNSLFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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